

The Solubility Profile of 4-Nitrophenylacetonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **4-Nitrophenylacetonitrile** in a range of organic solvents. The data presented herein is critical for professionals in drug development and chemical synthesis, where precise solubility information is paramount for process design, formulation, and reaction optimization. This document summarizes quantitative solubility data, details experimental methodologies, and provides visualizations of relevant chemical processes.

Quantitative Solubility Data

The solubility of **4-Nitrophenylacetonitrile** has been experimentally determined in various pure organic solvents at temperatures ranging from 278.15 K to 333.15 K. The following tables present the mole fraction solubility (x_1) of **4-Nitrophenylacetonitrile**, providing a clear comparison of its behavior in different solvent environments.

Solubility in Alcohols

Temperature (K)	Methanol (x ₁)	Ethanol (x ₁)	n-Propanol (x ₁)	Isopropanol (x ₁)	n-Butanol (x ₁)	Isobutanol (x ₁)
278.15	0.0183	0.0145	0.0121	0.0102	0.0108	0.0089
283.15	0.0221	0.0176	0.0148	0.0125	0.0132	0.0109
288.15	0.0267	0.0214	0.0180	0.0152	0.0161	0.0133
293.15	0.0321	0.0259	0.0218	0.0185	0.0195	0.0162
298.15	0.0385	0.0312	0.0264	0.0224	0.0237	0.0197
303.15	0.0461	0.0375	0.0318	0.0271	0.0287	0.0239
308.15	0.0551	0.0449	0.0382	0.0326	0.0346	0.0289
313.15	0.0658	0.0538	0.0458	0.0392	0.0417	0.0350
318.15	0.0784	0.0644	0.0549	0.0470	0.0501	0.0422
323.15	0.0934	0.0770	0.0657	0.0564	0.0602	0.0508
328.15	0.1111	0.0919	0.0785	0.0676	0.0722	0.0612
333.15	0.1321	0.1096	0.0938	0.0809	0.0864	0.0735

Solubility in Ketones and Esters

Temperature (K)	Acetone (x ₁)	2-Butanone (x ₁)	Ethyl Acetate (x ₁)
278.15	0.1089	0.0912	0.1245
283.15	0.1265	0.1068	0.1441
288.15	0.1465	0.1248	0.1661
293.15	0.1693	0.1456	0.1910
298.15	0.1951	0.1694	0.2190
303.15	0.2244	0.1966	0.2505
308.15	0.2577	0.2275	0.2859
313.15	0.2954	0.2627	0.3256
318.15	0.3381	0.3026	0.3701
323.15	0.3865	0.3478	0.4199
328.15	0.4411	0.3989	0.4755
333.15	0.5027	0.4566	0.5375

Solubility in Other Organic Solvents and Water

Temperature (K)	Acetonitrile (x_1)	Toluene (x_1)	Ethylbenzene (x_1)	Cyclohexane (x_1)	1,4-Dioxane (x_1)	Acetic Acid (x_1)	Water (x_1)
278.15	0.0921	0.0598	0.0412	0.0021	0.0889	0.0498	0.00008
283.15	0.1081	0.0712	0.0498	0.0026	0.1041	0.0595	0.00010
288.15	0.1263	0.0846	0.0601	0.0032	0.1215	0.0709	0.00012
293.15	0.1472	0.1003	0.0722	0.0039	0.1413	0.0842	0.00015
298.15	0.1711	0.1185	0.0865	0.0048	0.1641	0.1000	0.00018
303.15	0.1984	0.1397	0.1032	0.0059	0.1899	0.1185	0.00022
308.15	0.2295	0.1643	0.1228	0.0072	0.2193	0.1402	0.00027
313.15	0.2650	0.1927	0.1457	0.0088	0.2526	0.1656	0.00033
318.15	0.3054	0.2256	0.1724	0.0108	0.2903	0.1952	0.00040
323.15	0.3513	0.2636	0.2035	0.0132	0.3329	0.2296	0.00048
328.15	0.4034	0.3073	0.2396	0.0162	0.3810	0.2696	0.00058
333.15	0.4623	0.3576	0.2815	0.0199	0.4352	0.3159	0.00070

Data extracted from "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K".[\[1\]](#)

Experimental Protocols

The quantitative solubility data presented in this guide were determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring thermodynamic solubility.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of **4-Nitrophenylacetonitrile** in a given solvent at a constant temperature.

Apparatus:

- Analytical balance (precision of ± 0.1 mg)
- Thermostatic shaker bath with temperature control
- Centrifuge
- Vials with airtight screw caps
- Syringes and filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

- Preparation of Supersaturated Solutions: An excess amount of solid **4-Nitrophenylacetonitrile** is added to a known volume of the selected organic solvent in a sealed vial.
- Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.
- Sample Withdrawal and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature. The syringe is fitted with a filter to remove any remaining solid particles. The collected sample is then immediately diluted with a known volume of a suitable solvent.
- Concentration Analysis: The concentration of **4-Nitrophenylacetonitrile** in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis

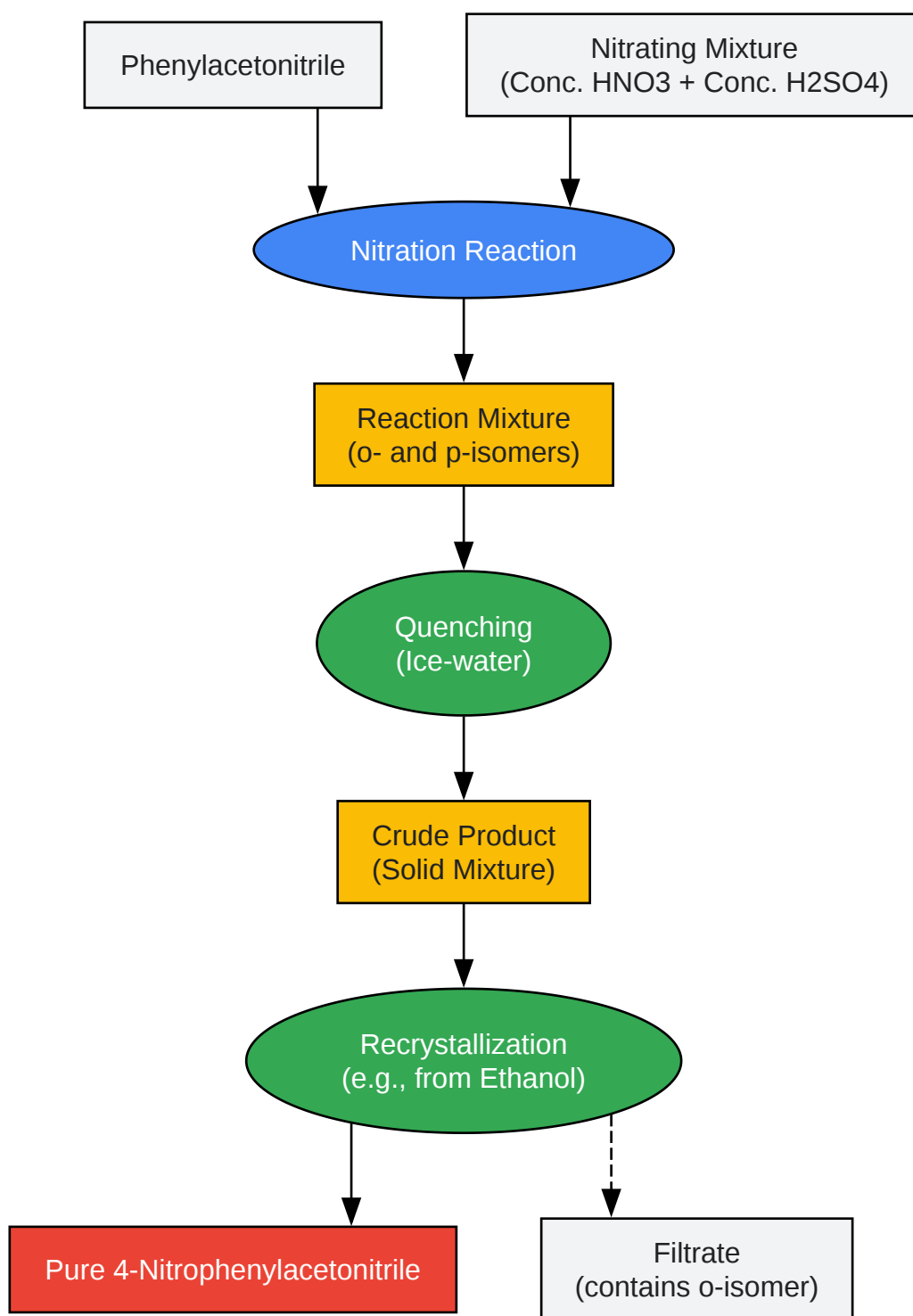
spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute.

- Solubility Calculation: The mole fraction solubility is calculated from the determined concentration and the molar masses of the solute and solvent.

Solid Phase Analysis: To ensure that the solid in equilibrium with the saturated solution is the original form of **4-Nitrophenylacetonitrile** and not a solvate or a different polymorphic form, the solid residue after the experiment is analyzed using techniques such as X-ray powder diffraction (XRPD).

Synthesis Workflow

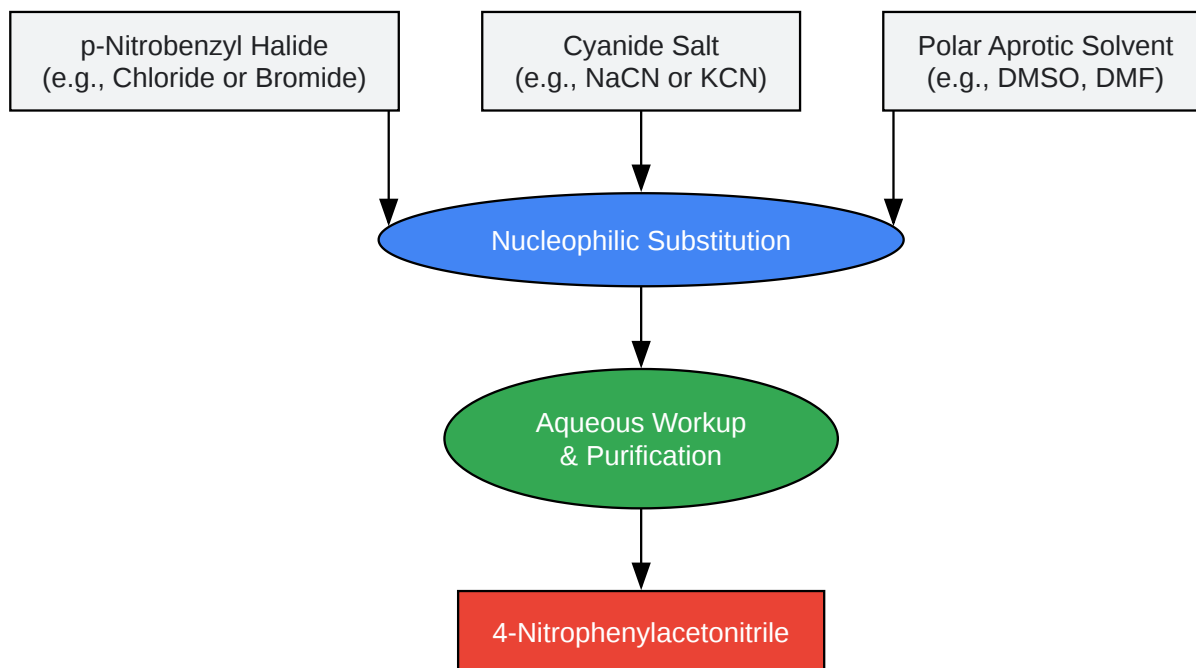
4-Nitrophenylacetonitrile is a key intermediate in organic synthesis. One common laboratory-scale synthesis involves the nitration of phenylacetonitrile.



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Synthesis of **4-Nitrophenylacetonitrile** via Nitration.

Another common synthetic route is the nucleophilic substitution of a p-nitrobenzyl halide with a cyanide salt.



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Synthesis via Nucleophilic Substitution.

Conclusion

The solubility of **4-Nitrophenylacetonitrile** is highly dependent on the choice of solvent and the temperature. It exhibits the highest solubility in polar aprotic and ester solvents like ethyl acetate, acetone, and acetonitrile, and lower solubility in alcohols and non-polar solvents like cyclohexane. As expected, its solubility in water is very low. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and researchers, enabling informed decisions in experimental design and process development involving this versatile chemical intermediate.

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References

- 1. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

Email: info@benchchem.com